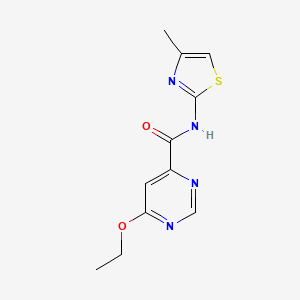

6-ethoxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-ethoxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide, also known as ETP, is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETP is a synthetic compound that has been extensively studied for its biological activities and has shown promising results in various scientific research studies.

Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives, such as the compound , have been found to exhibit significant antimicrobial activity . For instance, they have been used in the synthesis of sulfathiazole, a short-acting sulfa drug . In a study, newly synthesized thiazolyl-1,2,3-triazolyl derivatives were screened for in vitro antibacterial activity against a Gram-negative strain, Escherichia coli, and a Gram-positive strain, Staphylococcus albus .

Antifungal Activity

Thiazole derivatives also show antifungal properties. They have been used in the synthesis of Abafungin, an antifungal drug . The same study mentioned above also tested the in vitro antifungal activity of thiazolyl-1,2,3-triazolyl derivatives against Candida albicans, Aspergillus niger, Rhodotorula glutinis, and Penicillium chrysogenum .

Antiretroviral Activity

Thiazole derivatives have been used in the synthesis of Ritonavir, an antiretroviral drug used in the treatment of HIV/AIDS .

Anticancer Activity

Thiazole derivatives have shown potential in cancer treatment. They have been used in the synthesis of Tiazofurin, an antineoplastic drug . Furthermore, modification of thiazole-based compounds at different positions has been shown to generate new molecules with potent antitumor activities .

Anti-Alzheimer Activity

Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease .

Antihypertensive Activity

Thiazole derivatives have also shown potential in the treatment of hypertension .

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant properties .

Industrial Applications

Apart from their medicinal uses, thiazole derivatives have broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They have also been used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been known to influence various biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

It’s worth noting that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile could influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The introduction of a methoxy group to the benzothiazole ring in a similar compound improved the solubility in the lotion base , suggesting that the compound’s environment can influence its action.

Propriétés

IUPAC Name |

6-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-3-17-9-4-8(12-6-13-9)10(16)15-11-14-7(2)5-18-11/h4-6H,3H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELSMUSDKVGWCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=NC(=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethoxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2428706.png)

![N-benzyl-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2428708.png)

![3,4,7,9-Tetramethyl-1-nonyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2428709.png)

![N-(2,4-difluorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2428713.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2428715.png)